![molecular formula C19H26N4O2S B12544085 2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde CAS No. 153196-63-5](/img/structure/B12544085.png)
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Diazotization and Coupling: The amino group on the phenyl ring undergoes diazotization to form a diazonium salt, which is then coupled with the thiazole derivative to form the azo compound.
Aldehyde Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the azo group can yield the corresponding hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
科学的研究の応用
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Materials Science: The compound’s azo group makes it useful in the development of dyes and pigments.
Biological Research: It can be used as a probe to study enzyme interactions and cellular pathways.
作用機序
The biological activity of this compound is primarily due to its ability to interact with various molecular targets:
Enzyme Inhibition: The thiazole ring can inhibit enzymes by binding to their active sites.
DNA Intercalation: The planar structure of the azo group allows it to intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in cells by generating ROS, leading to cell death.
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde is unique due to its combination of a thiazole ring with an azo group and an aldehyde functional group. This unique structure imparts a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
CAS番号 |
153196-63-5 |
|---|---|
分子式 |
C19H26N4O2S |
分子量 |
374.5 g/mol |
IUPAC名 |
2-[[4-[butan-2-yl(butyl)amino]phenyl]diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C19H26N4O2S/c1-5-7-12-23(14(3)6-2)16-10-8-15(9-11-16)21-22-19-20-18(25-4)17(13-24)26-19/h8-11,13-14H,5-7,12H2,1-4H3 |
InChIキー |
SUMIFAWDVMTGRK-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C1=CC=C(C=C1)N=NC2=NC(=C(S2)C=O)OC)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane](/img/structure/B12544019.png)
![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)

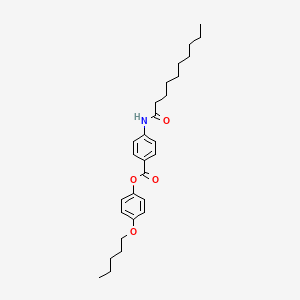
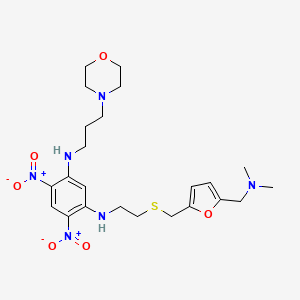
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
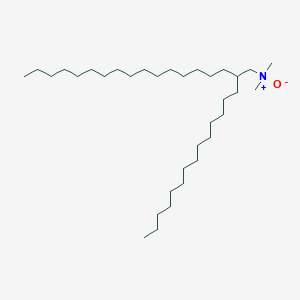
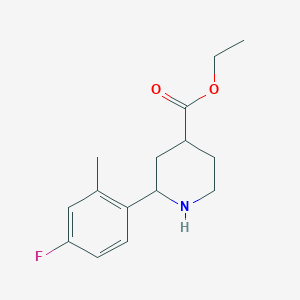
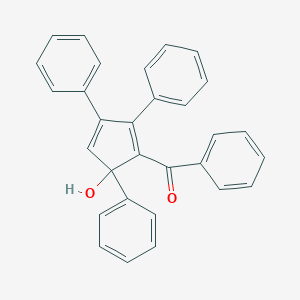
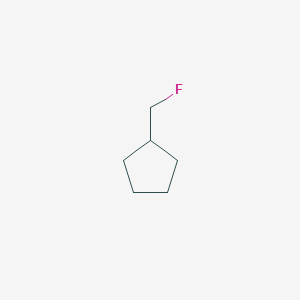
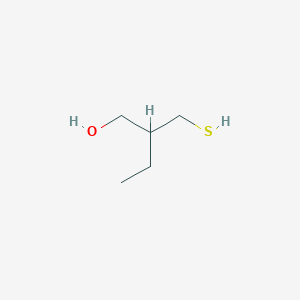
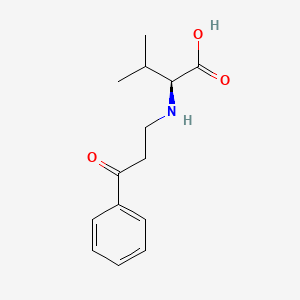
![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)
